molecular formula C22H28N4O2 B11564170 N-{2-[4-(4-methylbenzyl)piperazin-1-yl]ethyl}-N'-phenylethanediamide

N-{2-[4-(4-methylbenzyl)piperazin-1-yl]ethyl}-N'-phenylethanediamide

Cat. No.: B11564170
M. Wt: 380.5 g/mol
InChI Key: XBPBHYIVKBEBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(4-methylbenzyl)piperazin-1-yl]ethyl}-N’-phenylethanediamide is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-methylbenzyl)piperazin-1-yl]ethyl}-N’-phenylethanediamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.

    Attachment of the 4-methylbenzyl group: This step involves the alkylation of the piperazine ring with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Coupling with phenylethanediamide: The final step involves the coupling of the substituted piperazine with phenylethanediamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated systems for the coupling reactions to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-methylbenzyl)piperazin-1-yl]ethyl}-N’-phenylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups attached to the piperazine ring.

Scientific Research Applications

N-{2-[4-(4-methylbenzyl)piperazin-1-yl]ethyl}-N’-phenylethanediamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent targeting various biological pathways, including neurotransmitter receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Chemical Biology: It serves as a tool compound to probe the function of specific proteins and pathways in cells.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-methylbenzyl)piperazin-1-yl]ethyl}-N’-phenylethanediamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide: A potent and selective dopamine D4 receptor ligand.

    N-{2-[4-(4-bromophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide: Another derivative with similar structural features and biological activity.

Uniqueness

N-{2-[4-(4-methylbenzyl)piperazin-1-yl]ethyl}-N’-phenylethanediamide is unique due to the presence of the 4-methylbenzyl group, which may confer distinct pharmacological properties compared to other piperazine derivatives. This structural variation can influence the compound’s binding affinity, selectivity, and overall biological activity.

Properties

Molecular Formula

C22H28N4O2

Molecular Weight

380.5 g/mol

IUPAC Name

N-[2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethyl]-N'-phenyloxamide

InChI

InChI=1S/C22H28N4O2/c1-18-7-9-19(10-8-18)17-26-15-13-25(14-16-26)12-11-23-21(27)22(28)24-20-5-3-2-4-6-20/h2-10H,11-17H2,1H3,(H,23,27)(H,24,28)

InChI Key

XBPBHYIVKBEBHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CCNC(=O)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.